TG53

Description

Structure

3D Structure

Properties

IUPAC Name |

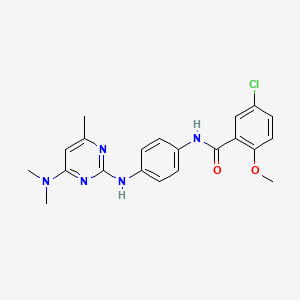

5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHHSGYKBKIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of TG53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG53 is a novel small molecule inhibitor that targets the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN)[1][2][3]. This interaction is crucial for cell adhesion, migration, and invasion, particularly in the context of cancer metastasis[1][4][5][6]. By disrupting the TG2-FN complex, this compound presents a promising therapeutic strategy for inhibiting cancer cell dissemination. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism of Action

This compound functions by directly interfering with the binding of TG2 to fibronectin. This disruption has several downstream consequences that collectively inhibit cancer cell adhesion and migration. The binding of this compound to TG2 has been confirmed using bio-layer interferometry (BLI)[4].

The primary mechanism involves the inhibition of "outside-in" signaling initiated by the binding of cells to the extracellular matrix (ECM). Specifically, this compound prevents the formation of a signaling complex involving TG2, integrin β1, and downstream kinases, thereby impeding the cellular processes required for adhesion and movement[4][5].

Impact on Cellular Signaling Pathways

The inhibition of the TG2-FN interaction by this compound leads to a cascade of effects on intracellular signaling pathways that are critical for cell adhesion and migration.

Inhibition of Focal Adhesion Kinase (FAK) and c-Src Activation

Upon cell attachment to fibronectin, a signaling complex is typically formed, leading to the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src (c-Src). This compound has been shown to inhibit the activation of both FAK and c-Src. Confocal microscopy analysis reveals that treatment with this compound reduces the co-localization of TG2 with phosphorylated FAK (p-FAK) and phosphorylated c-Src (p-c-Src)[4][5]. This indicates that this compound disrupts the signaling cascade at an early stage, preventing the downstream signaling required for the formation of stable focal adhesions.

Disruption of the Actin Cytoskeleton

The inhibition of FAK and c-Src signaling by this compound has a direct impact on the organization of the actin cytoskeleton. Proper cytoskeletal arrangement is essential for cell adhesion, spreading, and migration. Treatment with this compound leads to membrane ruffling and a delay in the formation of stable focal contacts and mature adhesion points[4]. This disruption of the actin cytoskeleton is a key contributor to the observed inhibition of cell migration.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound and its analogs in various assays as reported in the primary literature.

| Compound | AlphaLISA IC50 (µM)[1] | ELISA IC50 (µM)[1] |

| This compound | 2.5 | 5.0 |

| Assay | Cell Line | This compound Concentration (µM) | Inhibition (%)[1] |

| Cell Adhesion to Fibronectin | SKOV3 | 1 | ~50 |

| Cell Adhesion to Fibronectin | OVCAR5 | 1 | ~40 |

| Cell Migration | SKOV3 | 1 | ~60 |

| Cell Migration | OVCAR5 | 1 | ~50 |

| Cell Invasion | SKOV3 | 1 | ~70 |

Experimental Protocols

AlphaLISA™ High-Throughput Screening Assay

This assay was developed to identify small molecule inhibitors of the TG2-FN interaction[1].

-

Principle: A proximity-based immunoassay where the interaction between His-tagged TG2 and a biotinylated fibronectin fragment brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.

-

Protocol:

-

His-tagged recombinant human TG2 and a biotinylated 42-kDa fibronectin fragment are incubated in a 384-well plate.

-

Test compounds (including this compound) are added to the wells.

-

Streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads are added.

-

After incubation, the plate is read on an EnVision® plate reader to measure the AlphaLISA signal.

-

A decrease in signal indicates inhibition of the TG2-FN interaction.

-

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a fibronectin-coated surface in the presence or absence of an inhibitor[1].

-

Protocol:

-

96-well plates are coated with fibronectin.

-

Cancer cells (e.g., SKOV3, OVCAR5) are pre-treated with this compound or a vehicle control.

-

The treated cells are seeded onto the fibronectin-coated plates and allowed to adhere for a specified time.

-

Non-adherent cells are washed away.

-

Adherent cells are fixed, stained with crystal violet, and the absorbance is measured to quantify the number of attached cells.

-

Confocal Microscopy for Protein Co-localization

This technique is used to visualize the subcellular localization of proteins and determine if they are present in the same cellular compartments, suggesting a functional interaction[4][5].

-

Protocol:

-

Cells are grown on coverslips and treated with this compound or a vehicle control.

-

Cells are fixed, permeabilized, and incubated with primary antibodies against the proteins of interest (e.g., TG2, p-FAK, p-Src).

-

Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

The coverslips are mounted on slides and imaged using a confocal microscope.

-

Image analysis software is used to quantify the degree of co-localization between the different fluorescent signals.

-

Conclusion

This compound is a potent small molecule inhibitor of the tissue transglutaminase and fibronectin protein-protein interaction. Its mechanism of action involves the direct disruption of this complex, leading to the inhibition of downstream signaling through FAK and c-Src. This, in turn, disrupts the organization of the actin cytoskeleton and ultimately inhibits cancer cell adhesion, migration, and invasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in targeting the TG2-FN axis for therapeutic intervention. Further optimization of this compound and its analogs may lead to the development of novel anti-metastatic therapies.

References

- 1. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]

- 2. This compound | CAS 946369-04-6 | TargetMol | Biomol.com [biomol.com]

- 3. This compound Supplier | CAS 946369-04-6| AOBIOUS [aobious.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

TG53: A Potent Inhibitor of the Tissue Transglutaminase 2-Fibronectin Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tissue transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a range of cellular processes, including cell adhesion, migration, and extracellular matrix (ECM) remodeling. Its interaction with fibronectin (FN) is a key driver of these events and is increasingly recognized as a critical factor in the pathology of various diseases, including cancer. TG53 has emerged as a significant small molecule inhibitor that specifically disrupts the TG2-FN protein-protein interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it modulates.

Introduction

Tissue transglutaminase 2 (TG2) is a calcium-dependent enzyme with a complex role in cellular function. Beyond its well-known transamidation activity, TG2 acts as a scaffold protein, influencing cell adhesion and signaling through its interaction with various extracellular matrix proteins. The binding of TG2 to fibronectin (FN) is a pivotal event that stabilizes integrin-mediated cell adhesion to the ECM, thereby promoting cell survival, migration, and invasion. This interaction has been identified as a promising therapeutic target, particularly in oncology, where dysregulated TG2-FN signaling contributes to tumor progression and metastasis.

This compound was identified through high-throughput screening as a potent and specific inhibitor of the TG2-FN interaction. Unlike inhibitors that target the enzymatic activity of TG2, this compound acts by competitively blocking the binding site of fibronectin on the TG2 protein. This targeted approach offers a distinct therapeutic strategy for modulating TG2-driven pathologies without affecting its other physiological functions.

Chemical Properties of this compound

This compound is a small molecule belonging to the diamino-pyrimidine class of compounds. Its specific chemical structure is presented below.

Chemical Structure of this compound:

(Note: A placeholder image is used as the DOT language cannot render complex chemical structures. In a real-world scenario, an image of the chemical structure of this compound would be embedded here.)

Caption: Chemical structure of this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound against the human TG2-FN interaction has been characterized using various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Method | Reference |

| IC50 | 10 µM | ELISA | [1] |

| Ki | 4.15 µM | ELISA | [1] |

Table 1: Quantitative Inhibitory Data for this compound. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values of this compound for the inhibition of the TG2-fibronectin interaction.

Mechanism of Action

This compound functions as a competitive inhibitor of the TG2-FN interaction. It binds to the N-terminal domain of TG2, the same site that recognizes and binds to the 42-kDa gelatin-binding fragment of fibronectin (FN42). By occupying this binding pocket, this compound prevents the formation of the TG2-FN complex, thereby disrupting the downstream signaling cascades that are dependent on this interaction.

The inhibition of the TG2-FN complex by this compound leads to a reduction in "outside-in" signaling. This is primarily achieved by preventing the stabilization of integrin complexes at the cell surface. Consequently, the activation of key downstream signaling molecules, such as Focal Adhesion Kinase (FAK) and c-Src, is attenuated.

Signaling Pathway

The interaction between TG2 and fibronectin on the cell surface initiates a signaling cascade that promotes cell adhesion, migration, and survival. This compound effectively blocks this pathway at its origin.

Caption: TG2-Fibronectin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a TG2-FN inhibitor.

Enzyme-Linked Immunosorbent Assay (ELISA) for TG2-FN Interaction

This assay quantifies the inhibitory effect of this compound on the binding of TG2 to fibronectin.

-

Materials:

-

96-well microplate

-

Recombinant human His-tagged TG2

-

Biotinylated 42-kDa fibronectin fragment (FN42)

-

Anti-His antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

This compound compound

-

-

Procedure:

-

Coat the 96-well plate with anti-His antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times.

-

Add recombinant His-tagged TG2 to the wells and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells, followed by the addition of biotinylated FN42. Incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Bio-layer Interferometry (BLI) for Binding Kinetics

BLI is used to measure the real-time association and dissociation kinetics of the TG2-FN interaction and the effect of this compound.

-

Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin (SA) biosensors

-

Recombinant human TG2

-

Biotinylated FN42

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

This compound compound

-

-

Procedure:

-

Hydrate the SA biosensors in assay buffer.

-

Immobilize biotinylated FN42 onto the surface of the SA biosensors.

-

Establish a stable baseline for the biosensors in assay buffer.

-

Association: Move the biosensors to wells containing various concentrations of TG2 (with or without a fixed concentration of this compound) and record the binding response for a defined period.

-

Dissociation: Move the biosensors back to wells containing only assay buffer and record the dissociation of the complex.

-

Regenerate the biosensors if necessary.

-

Analyze the data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell Adhesion Assay

This assay assesses the ability of this compound to inhibit cancer cell adhesion to a fibronectin-coated surface.

-

Materials:

-

96-well tissue culture plate

-

Fibronectin

-

Cancer cell line (e.g., SKOV-3)

-

Cell culture medium

-

Calcein-AM or other fluorescent cell viability dye

-

This compound compound

-

-

Procedure:

-

Coat the wells of the 96-well plate with fibronectin overnight at 4°C.

-

Wash the wells with PBS.

-

Block the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Harvest cancer cells and label them with Calcein-AM.

-

Resuspend the labeled cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Quantify the percentage of cell adhesion relative to the vehicle control.

-

Experimental Workflows

The logical flow of experiments to characterize a TG2-FN inhibitor like this compound is depicted below.

Caption: A typical experimental workflow for the discovery and characterization of TG2-FN inhibitors.

Conclusion

This compound is a valuable research tool and a promising starting point for the development of novel therapeutics targeting the TG2-fibronectin axis. Its specific mechanism of action, which involves the direct inhibition of a critical protein-protein interaction, offers a nuanced approach to modulating TG2 function in disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs. By disrupting the pro-tumorigenic signaling initiated by the TG2-FN complex, this compound-based inhibitors represent a compelling strategy for the treatment of cancer and other diseases characterized by aberrant cell adhesion and ECM remodeling.

References:

[1] Yakubov, B., et al. (2014). Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction. PLoS ONE, 9(2), e89285.

References

The Role of TG53 in Modulating Fibronectin Interactions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor TG53 and its role in the inhibition of the crucial interaction between tissue transglutaminase (TG2) and fibronectin (FN). Understanding this mechanism is pivotal for developing novel therapeutics targeting cell adhesion, migration, and metastasis, particularly in the context of oncology.

Core Mechanism of Action

Tissue transglutaminase (TG2), a multifunctional enzyme, plays a significant role in the tumor microenvironment by interacting with the extracellular matrix protein fibronectin. This interaction, primarily through the N-terminal domain of TG2, is crucial for stabilizing integrin complexes and regulating cell adhesion to the matrix.[1][2][3] The small molecule inhibitor this compound has been identified as a potent disruptor of this TG2-FN interaction.[2][4] By blocking this binding, this compound effectively inhibits downstream signaling pathways that are critical for cancer cell adhesion, migration, and invasion.[1][4]

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory effects of this compound and its analogs on the TG2-FN interaction and subsequent cellular processes have been quantified through various biochemical and cell-based assays.

| Assay Type | Compound | Concentration | Observed Effect | Reference |

| ELISA (TG2-FN Interaction) | This compound | 10 µM | Significant inhibition of TG2-FN interaction | [2] |

| ELISA (TG2-FN Interaction) | This compound | 25 µM | Potent inhibition of TG2-FN interaction | [2][4] |

| Bio-Layer Interferometry (BLI) | This compound | - | Binds to TG2, disrupting its interaction with FN | [1] |

| Cell Adhesion Assay (SKOV3 cells on FN) | This compound | 1-25 µM | Dose-dependent inhibition of cell adhesion | [4] |

| Cell Adhesion Assay (SKOV3 cells on FN) | This compound | 25 µM | >70% inhibition of cell adhesion | [4] |

| Cell Adhesion Assay (IGROV1 cells on FN) | This compound | 25 µM | Significant inhibition of cell adhesion | [4] |

| Confocal Microscopy (SKOV3 cells) | This compound | 1 µM | Significant decrease in TG2 colocalization with integrin β1, p-FAK, and p-c-Src | [1][2][3] |

| Western Blot (OVCAR cells on FN) | This compound | 5 µM | Decreased phosphorylation of FAK and ERK | [5] |

Signaling Pathway Disruption by this compound

This compound's inhibition of the TG2-FN interaction leads to a cascade of effects on intracellular signaling. By preventing the formation of a stable TG2-FN complex, this compound disrupts the clustering of integrins, which in turn inhibits the activation of key downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src kinase.[1][2][3] This ultimately leads to delayed formation of stable focal adhesions and disruption of the actin cytoskeleton, impairing cell adhesion and migration.[1][2]

Caption: this compound inhibits the TG2-Fibronectin interaction, disrupting downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for TG2-FN Interaction

This assay quantifies the direct interaction between TG2 and fibronectin and the inhibitory effect of this compound.

-

Coating: 96-well plates are coated with a fragment of fibronectin (e.g., biotinylated FN42) and incubated overnight.

-

Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Incubation: His-tagged recombinant TG2 is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO). This mixture is then added to the coated wells and incubated.

-

Detection: After washing, a primary antibody against the His-tag is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: A TMB substrate is added, and the reaction is stopped with a stop solution. The absorbance is measured at 450 nm. A decrease in absorbance in the presence of this compound indicates inhibition of the TG2-FN interaction.

Bio-Layer Interferometry (BLI)

BLI is used to measure the real-time kinetics of the TG2-FN interaction and the effect of inhibitors.

-

Sensor Loading: Streptavidin-coated biosensors are loaded with biotinylated fibronectin fragments.

-

Baseline: A baseline is established by dipping the sensors into a buffer-containing well.

-

Association: The sensors are then moved to wells containing recombinant TG2, with or without pre-incubation with this compound, to measure the association kinetics.

-

Dissociation: Finally, the sensors are moved back to buffer-only wells to measure the dissociation kinetics.

-

Data Analysis: The binding and dissociation curves are analyzed to determine the association (ka), dissociation (kd), and equilibrium affinity (Kd) constants.

Caption: Workflow for Bio-Layer Interferometry (BLI) analysis.

Cell Adhesion Assay

This assay measures the ability of cancer cells to adhere to a fibronectin-coated surface in the presence or absence of this compound.

-

Plate Coating: 96-well plates are coated with fibronectin and incubated.

-

Cell Treatment: Cancer cells (e.g., SKOV3, IGROV1) are pre-treated with various concentrations of this compound or a vehicle control for a specified time.

-

Seeding: The treated cells are seeded onto the fibronectin-coated wells and allowed to adhere for a short period (e.g., 30-60 minutes).

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: Adherent cells are fixed, stained with a dye (e.g., crystal violet), and the dye is then solubilized. The absorbance is read on a plate reader, which is proportional to the number of adherent cells.

Confocal Microscopy for Protein Colocalization

This technique is used to visualize the subcellular localization of TG2 and its interaction partners within cells.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with primary antibodies against TG2 and the protein of interest (e.g., integrin β1, p-FAK, p-c-Src), followed by incubation with fluorescently-labeled secondary antibodies with distinct emission spectra.

-

Imaging: The coverslips are mounted on slides and imaged using a confocal microscope.

-

Analysis: The images are analyzed for the degree of colocalization between the fluorescent signals, indicating the proximity of the proteins.

Western Blotting for Signaling Protein Phosphorylation

Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins.

-

Cell Lysis: Cells, after adhesion to fibronectin in the presence or absence of this compound, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., FAK, ERK).

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative levels of phosphorylation.

Caption: General workflow for Western Blotting analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

The Modulatory Role of MG53 on FAK and c-Src Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitsugumin 53 (MG53), a member of the tripartite motif-containing (TRIM) family of proteins, specifically TRIM72, has emerged as a critical regulator of cellular signaling pathways, with significant implications for tissue repair and disease pathogenesis. Predominantly expressed in striated muscles, MG53 functions as an E3 ubiquitin ligase and plays a crucial role in cell membrane repair. Recent evidence has illuminated the inhibitory effect of MG53 on the activation of Focal Adhesion Kinase (FAK) and the non-receptor tyrosine kinase c-Src, two key mediators of cell adhesion, migration, proliferation, and survival. This technical guide provides an in-depth analysis of the molecular mechanisms underlying MG53's effect on the FAK/c-Src signaling axis, supported by experimental data and detailed protocols.

MG53-Mediated Inhibition of FAK and c-Src Activation

MG53 exerts its inhibitory effect on FAK and c-Src through a multi-faceted mechanism involving direct protein-protein interaction and post-translational modifications. The primary mode of action is the direct binding of MG53 to FAK, which sterically hinders the autophosphorylation of FAK at Tyrosine 397 (Y397)[1][2]. This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of c-Src.

By preventing FAK autophosphorylation, MG53 effectively uncouples the FAK-Src interaction[1][2]. This disruption prevents the subsequent c-Src-mediated phosphorylation of other tyrosine residues on FAK, which is necessary for the full activation of the FAK/c-Src signaling complex. Consequently, the phosphorylation of c-Src itself at Tyrosine 416 (Y416), a marker of its active state, is also reduced[1][2].

Furthermore, in certain cellular contexts, MG53's E3 ubiquitin ligase activity can target FAK for ubiquitination and subsequent proteasomal degradation, leading to a reduction in the total cellular pool of FAK protein[3].

Quantitative Data Summary

While specific IC50 values for the inhibitory effect of MG53 on FAK and c-Src phosphorylation are not extensively reported in the public domain, semi-quantitative data from Western blot analyses demonstrate a clear dose-dependent inhibition.

| Parameter | Cell Type | Treatment | Concentration Range | Observed Effect | Reference |

| p-FAK (Y397) Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | Recombinant Human MG53 (rhMG53) | 0 - 20 µg/mL | Dose-dependent decrease in phosphorylation | [1] |

| p-Src (Y416) Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | Recombinant Human MG53 (rhMG53) | 10 µg/mL | Significant reduction in phosphorylation | [1] |

| FAK Protein Levels | HEK293 Cells (overexpression) | Myc-MG53 | 0 - 0.3 µg (plasmid) | Dose-dependent decrease in total FAK | [3] |

Signaling Pathway Diagram

Experimental Protocols

Co-Immunoprecipitation of MG53 and FAK

This protocol details the co-immunoprecipitation of MG53 and FAK from cell lysates to demonstrate their direct interaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Anti-FAK antibody (for immunoprecipitation)

-

Anti-MG53 antibody (for Western blotting)

-

IgG control antibody

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer

Procedure:

-

Culture and treat cells as required. For overexpression studies, transfect HEK293 cells with plasmids encoding tagged MG53 and FAK[4].

-

Lyse cells on ice with lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-FAK antibody or IgG control overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-MG53 antibody.

Western Blot Analysis of FAK and c-Src Phosphorylation

This protocol outlines the detection of phosphorylated FAK (Y397) and c-Src (Y416) in response to MG53 treatment.

Materials:

-

Cell lysis buffer (RIPA with phosphatase and protease inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-p-Src (Y416), anti-total Src, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells (e.g., HUVECs) with varying concentrations of rhMG53 for a specified time[1].

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vitro Kinase Assay for c-Src

This protocol can be adapted to assess the direct effect of MG53 on c-Src kinase activity.

Materials:

-

Recombinant active c-Src

-

Recombinant MG53

-

Kinase buffer

-

Specific peptide substrate for c-Src

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Detection reagents (e.g., for ADP-Glo assay or phosphospecific antibodies)

Procedure:

-

In a microplate, combine recombinant c-Src and its peptide substrate in kinase buffer.

-

Add varying concentrations of recombinant MG53 to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction.

-

Detect the amount of phosphorylated substrate or ADP produced.

-

Calculate the percentage of inhibition of c-Src activity by MG53.

Conclusion

MG53 is a potent negative regulator of the FAK/c-Src signaling pathway. Its ability to directly bind to FAK and inhibit its activation cascade has significant implications for cellular processes that are dependent on this pathway, such as cell migration and proliferation. The dual mechanism of action, involving both the steric hindrance of phosphorylation and the potential for inducing protein degradation, underscores the robust nature of this regulatory interaction. For drug development professionals, the MG53-FAK interface presents a novel target for therapeutic intervention in diseases characterized by aberrant FAK/c-Src signaling, such as cancer and fibrotic disorders. Further research into the precise binding kinetics and the development of peptidomimetics or small molecules that replicate the inhibitory action of MG53 could pave the way for a new class of targeted therapies.

References

- 1. MG53 inhibits angiogenesis through regulating focal adhesion kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MG53 inhibits angiogenesis through regulating focal adhesion kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling of p53

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical transcription factor that plays a central role in cellular stress responses. In response to a variety of cellular insults, including DNA damage, oncogene activation, and hypoxia, p53 becomes stabilized and activated, leading to the transcriptional regulation of a wide array of target genes. The downstream signaling cascades initiated by p53 are pivotal in determining cell fate, orchestrating processes such as cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity and prevent tumorigenesis. This guide provides a detailed overview of the downstream signaling pathways of p53, methodologies for their investigation, and quantitative insights into these complex cellular processes.

p53 Downstream Signaling Pathways

Upon activation, p53 translocates to the nucleus and binds to specific DNA sequences known as p53 response elements (p53REs) in the promoter regions of its target genes. This binding initiates the transcription of genes involved in several key cellular pathways.

Cell Cycle Arrest

A primary response to p53 activation is the induction of cell cycle arrest, which provides time for DNA repair. The main effector of the G1/S checkpoint is the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21. p53 directly activates the transcription of the CDKN1A gene. The p21 protein then binds to and inhibits cyclin-dependent kinase 2/cyclin E complexes, thereby preventing the phosphorylation of retinoblastoma protein (Rb) and halting the cell cycle at the G1/S transition.[1]

Apoptosis

If cellular damage is too severe to be repaired, p53 can trigger apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: p53 transcriptionally activates several pro-apoptotic members of the Bcl-2 family, including Bax, Puma, and Noxa.[1] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.

-

Extrinsic (Death Receptor) Pathway: p53 can also induce apoptosis by upregulating the expression of death receptors on the cell surface, such as Fas and DR5 (Death Receptor 5). Binding of their respective ligands (FasL and TRAIL) to these receptors triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, which then activates downstream effector caspases.[1]

DNA Repair

p53 also plays a role in facilitating DNA repair by transcriptionally activating genes involved in various DNA repair pathways. For example, p53 can induce the expression of GADD45A (Growth Arrest and DNA Damage-inducible alpha), which is involved in nucleotide excision repair.

Quantitative Data on p53 Downstream Signaling

The following tables summarize quantitative data related to the downstream signaling of p53.

| Target Gene | Cellular Process | Fold Change in Expression (Log2) upon p53 WT Expression in H1299 cells | Reference |

| CDKN1A (p21) | Cell Cycle Arrest | 6.5 | [2] |

| SFN (14-3-3 sigma) | Cell Cycle Arrest | 4.2 | [2] |

| GADD45A | Cell Cycle Arrest/DNA Repair | 3.8 | [2] |

| CYFIP2 | Apoptosis | 3.1 | [2] |

| FAS | Apoptosis | 2.9 | [2] |

| TNFRSF10B (DR5) | Apoptosis | 2.5 | [2] |

| GLS2 | Metabolism | 5.1 | [2] |

| FDXR | Metabolism | 4.7 | [2] |

| TIGAR | Metabolism | 4.3 | [2] |

| p53 Construct | DNA Binding Partner | Dissociation Constant (Kd) | Reference |

| p53 DBD (94-312) | Consensus DNA | 1.9 nM | [3] |

| p53 ND (1-312) | Consensus DNA | 50 nM | [3] |

| p53 DBD (94-312) | Scrambled DNA | 114 nM | [3] |

| p53 ND (1-312) | Scrambled DNA | 410 nM | [3] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Study p53 Protein-Protein Interactions

This protocol describes the co-immunoprecipitation of a target protein with p53 to investigate their interaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against p53

-

Antibody against the protein of interest (for western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and western blotting apparatus

Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against p53 overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest to confirm its interaction with p53.

Chromatin Immunoprecipitation (ChIP) to Identify p53 Target Genes

This protocol outlines the procedure for performing ChIP to identify the genomic regions to which p53 binds.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis buffer

-

Sonication buffer

-

Antibody against p53

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR or library preparation kit for ChIP-seq

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against p53 overnight at 4°C.

-

Bead Binding and Washing: Capture the antibody-chromatin complexes with protein A/G magnetic beads and perform a series of stringent washes to remove non-specific interactions.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to identify genome-wide p53 binding sites.

Reporter Gene Assay for p53 Transcriptional Activity

This protocol describes how to measure the transcriptional activity of p53 using a luciferase reporter assay.

Materials:

-

Reporter plasmid containing a p53 response element upstream of a luciferase gene (e.g., pGL3-p53RE-luc)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Cell line of interest

-

Transfection reagent

-

Luciferase assay reagent

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the p53 reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: Treat the cells with a stimulus to activate p53 (e.g., DNA damaging agent).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative p53 transcriptional activity.

Visualizations

Caption: p53 downstream signaling pathways.

Caption: Co-Immunoprecipitation workflow.

Caption: Chromatin Immunoprecipitation workflow.

References

Technical Guide: The Impact of TP53 on the Tumor Microenvironment

Note: The query "TG53" is interpreted as a likely typographical error for "TP53 ," the gene encoding the tumor suppressor protein p53. TP53 is one of the most frequently mutated genes in human cancer and has a well-documented, profound impact on the tumor microenvironment. This technical guide will focus on TP53.

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TP53 gene, a cornerstone of genome stability, plays a dual role in shaping the tumor microenvironment (TME). While wild-type p53 (wt-p53) orchestrates anti-tumor immune responses, its mutation (mut-p53) not only abrogates this function but often confers gain-of-function (GOF) activities that actively create an immunosuppressive and pro-tumorigenic niche.[1][2] Mutant p53 sculpts the TME by altering the recruitment and function of immune cells, promoting the activation of cancer-associated fibroblasts (CAFs), driving angiogenesis, and remodeling the extracellular matrix.[3][4] This guide provides a detailed overview of the mechanisms by which TP53 status dictates the composition and function of the TME, summarizes quantitative data from therapeutic interventions, outlines key experimental protocols for studying these interactions, and visualizes the core signaling pathways involved.

Impact of Mutant TP53 on TME Cellular Components

The presence of mut-p53 in cancer cells leads to a systemic reprogramming of the surrounding microenvironment, shifting it from hostile to hospitable for the tumor.

Immune Cell Populations

Mutant p53 systematically dismantles anti-tumor immunity by influencing nearly every major immune cell type within the TME.[1] This results in a non-T-cell infiltrated or "cold" tumor phenotype, which is often associated with poor prognosis and resistance to immunotherapy.[5]

-

Cytotoxic T-Lymphocytes (CTLs) and Natural Killer (NK) Cells: Wild-type p53 enhances the presentation of tumor antigens by upregulating components of the MHC-I processing machinery, such as Tap1 and Erap1.[1] Mutant p53 reverses this, diminishing antigen presentation and thereby helping tumor cells evade recognition and destruction by CTLs.[2] Furthermore, mut-p53 can suppress the cytotoxic activity of NK cells and CTLs, contributing to immune escape.[1]

-

Tumor-Associated Macrophages (TAMs): Mutant p53-bearing cancer cells can secrete factors that polarize macrophages towards an immunosuppressive M2-like phenotype.[5] These M2 TAMs promote tumor growth, angiogenesis, and suppress adaptive immune responses.

-

Myeloid-Derived Suppressor Cells (MDSCs): The accumulation of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity, is a hallmark of many cancers. Altered p53 function can contribute to the expansion and recruitment of MDSCs into the TME, where they inhibit T-cell function.[6]

-

Regulatory T cells (Tregs): Mutant p53 can increase the recruitment of Tregs into the TME.[7] These cells are critical mediators of immune suppression and directly inhibit the function of anti-tumor effector cells like CTLs.[5][7]

Stromal Components

-

Cancer-Associated Fibroblasts (CAFs): CAFs are key architects of the TME. Mutant p53 can "educate" CAFs to adopt a pro-tumorigenic phenotype.[8] For instance, mut-p53 can bind to and activate STAT3, leading to the upregulation of factors that activate CAFs.[1] These activated CAFs, in turn, secrete growth factors, inflammatory ligands, and extracellular matrix (ECM) proteins that promote tumor growth, invasion, and therapeutic resistance.[1][9]

-

Angiogenesis and ECM Remodeling: Wild-type p53 acts as an inhibitor of angiogenesis.[10] In contrast, loss of p53 function contributes to the "angiogenic switch." In hypoxic environments, gain-of-function mut-p53 can cooperate with HIF-1α to promote the expression of pro-angiogenic genes.[3][4] This leads to increased vascularization, supplying the tumor with necessary nutrients and oxygen. Furthermore, mut-p53 drives the deposition and remodeling of the ECM, resulting in a fibrotic microenvironment that enhances tumor cell invasion and metastasis.[11]

Key Signaling Pathways Modulated by TP53 Status

The influence of TP53 on the TME is mediated through the dysregulation of several critical intracellular signaling pathways.

Innate Immune Sensing: The cGAS-STING Pathway

The cGAS-STING pathway is a crucial mechanism for detecting cytosolic DNA and initiating a type I interferon response, which is vital for anti-tumor immunity. Wild-type p53 can engage this pathway. However, certain p53 mutants have been shown to directly interact with and inhibit TANK-binding kinase 1 (TBK1), a key component of the STING signaling complex.[6] This interaction prevents the activation of IRF3 and subsequent type I IFN production, effectively crippling the innate immune response against the tumor.[2][6]

Caption: Mutant p53 disrupts the cGAS-STING innate immunity pathway by inhibiting TBK1 activation.

Pro-inflammatory Signaling and Immune Checkpoint Regulation

Mutant p53 can hijack pro-inflammatory pathways to benefit the tumor. It can induce NF-κB activity, which in turn drives the expression of inflammatory cytokines like IL-6 and TNF-α, promoting metastasis.[11] It also increases the expression of the immune checkpoint ligand PD-L1, often by downregulating microRNAs like miR-34 that normally suppress PD-L1 translation.[1][7] This upregulation of PD-L1 on tumor cells leads to the exhaustion of anti-tumor T-cells, representing a major mechanism of immune evasion.

Caption: Mutant p53 promotes T-cell exhaustion by upregulating PD-L1 and pro-tumor cytokines.

Quantitative Analysis of TP53-Modulating Therapeutics

Restoring wild-type p53 function is a major therapeutic goal. SGT-53 is a liposomal nanocomplex designed to systemically deliver a wild-type TP53 gene to tumors.[12] Clinical trials have evaluated its safety and efficacy, particularly in combination with standard chemotherapy.

| Therapeutic Agent | Trial Phase | Patient Population | Key Quantitative Outcomes | Reference |

| SGT-53 + Docetaxel | Phase 1b | 14 patients with advanced solid tumors | Partial Response (RECIST): 3 of 12 evaluable patients. Tumor Reductions: -47%, -51%, and -79% in responders. Stable Disease with Shrinkage: 2 patients with -25% and -16% reduction. | ,[13] |

| SGT-53 (single agent) | Phase 1 | Patients with advanced solid tumors | Disease Stabilization: Observed in the majority of patients. Tumor Targeting: Dose-dependent accumulation of the p53 transgene in metastatic tumors, but not in normal tissue. | ,[14] |

| SGT-53 + anti-PD1 Ab | Preclinical | Syngeneic mouse models (breast, lung, glioblastoma) | Tumor Growth: Significantly enhanced inhibition compared to either agent alone. Metastasis: Substantially reduced lung metastatic nodules in a 4T1 breast cancer model. | [15] |

Key Experimental Methodologies and Workflows

Analyzing the impact of TP53 on the TME requires a multi-faceted approach combining in vitro, in vivo, and ex vivo techniques.

In Vivo Xenograft Workflow

This workflow is essential for evaluating the efficacy of a p53-targeting drug on tumor growth and its effect on the TME in a living organism.

Caption: Standard workflow for assessing a p53-targeting therapeutic in a mouse xenograft model.

Experimental Protocols

4.2.1. Immunohistochemistry (IHC) for Immune Cell Infiltration

-

Objective: To visualize and quantify the presence of specific immune cells (e.g., CD8+ T-cells) within the tumor tissue of p53-wild-type versus p53-mutant tumors.

-

Methodology:

-

Tissue Preparation: Formalin-fix and paraffin-embed (FFPE) tumor tissues harvested from xenograft models or patient biopsies.

-

Sectioning: Cut thin sections (4-5 µm) and mount on charged slides.

-

Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask the target antigen.

-

Blocking: Block endogenous peroxidase activity with H₂O₂ and non-specific antibody binding with a protein block (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific to an immune cell marker (e.g., anti-CD8).

-

Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the antigen site.

-

Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.

-

Analysis: Digitize slides using a whole-slide scanner. Use image analysis software to quantify the number of positive cells (e.g., brown-stained CD8+ cells) per unit area or as a percentage of total cells.

-

4.2.2. Macrophage Polarization Co-Culture Assay

-

Objective: To determine if cancer cells with mutant p53 can polarize macrophages to an immunosuppressive M2 phenotype.

-

Methodology:

-

Macrophage Generation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) using M-CSF.

-

Co-culture Setup: Plate BMDMs in the bottom of a Transwell plate. In the upper chamber (with a 0.4 µm pore size membrane), seed cancer cells with either wild-type or mutant p53. This setup allows for communication via secreted factors without direct cell-cell contact.

-

Incubation: Co-culture the cells for 48-72 hours. As controls, culture BMDMs alone or with known polarizing cytokines (IFN-γ + LPS for M1; IL-4 for M2).

-

Macrophage Harvest & Analysis: Harvest the BMDMs from the bottom chamber.

-

Gene Expression Analysis: Perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Il12b) and M2 markers (e.g., Arg1, Cd206).

-

Protein Analysis: Use flow cytometry to analyze the surface expression of M1/M2 markers or ELISA to measure cytokines in the culture supernatant.

-

Conclusion and Future Directions

The status of TP53 is a critical determinant of the tumor microenvironment's composition and function. Mutant p53 actively orchestrates an immunosuppressive, pro-angiogenic, and fibrotic niche that promotes tumor progression and confers resistance to therapy.[7][11] Understanding these intricate mechanisms is paramount for the development of novel therapeutic strategies. Future research will focus on developing more effective p53-reactivating drugs and rationally combining them with immunotherapies, such as checkpoint inhibitors, to convert immunologically "cold" p53-mutant tumors into "hot" tumors that are responsive to immune-mediated destruction.[15] The continued elucidation of the downstream signaling consequences of different p53 mutations will be essential for personalizing these combination therapies for patients.

References

- 1. TP53 to mediate immune escape in tumor microenvironment: an overview of the research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Different Facet of p53 Function: Regulation of Immunity and Inflammation During Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Different Facet of p53 Function: Regulation of Immunity and Inflammation During Tumor Development [frontiersin.org]

- 5. p53 mutation and deletion contribute to tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of p53 in anti-tumor immunity and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TP53 Mutation-Mediated Immune Evasion in Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Safety and Efficacy in Advanced Solid Tumors of a Targeted Nanocomplex Carrying the p53 Gene Used in Combination with Docetaxel: A Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy in Advanced Solid Tumors of a Targeted Nanocomplex Carrying the p53 Gene Used in Combination with Docetaxel: A Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Combination with SGT-53 overcomes tumor resistance to a checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Guardian: A Technical Guide to the Discovery and Development of p53-MDM2 Interaction Inhibitors

A Note on Terminology: This guide focuses on the discovery and development of inhibitors targeting the interaction between the p53 tumor suppressor protein and its negative regulator, Mouse Double Minute 2 (MDM2). It is presumed that the query "TG53 inhibitor" refers to this well-established and therapeutically significant area of cancer research.

Introduction

The p53 protein, often hailed as the "guardian of the genome," is a critical tumor suppressor that plays a central role in preventing cancer formation.[1][2] It functions as a transcription factor that, in response to cellular stress signals like DNA damage, hypoxia, or oncogene activation, can halt the cell cycle, initiate DNA repair, or trigger programmed cell death (apoptosis).[2][3] However, in a significant portion of human cancers where p53 itself is not mutated, its tumor-suppressive functions are often abrogated by its primary negative regulator, MDM2.[1][4]

MDM2 is an E3 ubiquitin ligase that binds to p53, directly inhibiting its transcriptional activity and promoting its degradation through the ubiquitin-proteasome pathway.[4][5][6] In many cancers, the gene encoding MDM2 is amplified, leading to an overabundance of the MDM2 protein and subsequent inactivation of p53, thereby allowing cancer cells to proliferate unchecked.[3][7] This critical interaction has made the disruption of the p53-MDM2 binding a highly attractive strategy for cancer therapy. The goal is to liberate p53 from MDM2's control, thereby restoring its potent tumor-suppressing activities.[8][9] This guide provides a comprehensive overview of the discovery, development, and experimental methodologies behind this promising class of anti-cancer agents.

The p53-MDM2 Signaling Pathway: A Negative Feedback Loop

The relationship between p53 and MDM2 forms a classic autoregulatory negative feedback loop, ensuring that p53 levels are tightly controlled in normal, unstressed cells.[3] The transcription of the MDM2 gene is, ironically, activated by p53.[3] This creates a finely tuned mechanism: when p53 is activated by cellular stress, it upregulates the production of its own inhibitor, MDM2, which then binds to and neutralizes p53, eventually returning the cell to a homeostatic state once the stress is resolved.[2]

In cancerous cells with wild-type p53 and amplified MDM2, this feedback loop is hijacked. The excessive levels of MDM2 constantly sequester and degrade p53, preventing it from executing its tumor-suppressive functions.[7] The therapeutic intervention with small-molecule inhibitors is designed to break this aberrant cycle. By binding to the p53-binding pocket on MDM2, these inhibitors prevent the interaction, leading to the stabilization and activation of p53.[7] Activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest or apoptosis in tumor cells.[7]

Figure 1: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.

Discovery of p53-MDM2 Inhibitors: From Peptides to Small Molecules

The journey to discover potent and selective small-molecule inhibitors of the p53-MDM2 interaction has been a landmark achievement in targeting protein-protein interactions.[3] Early efforts focused on designing peptides that mimicked the alpha-helical region of p53 that docks into a deep hydrophobic cleft on the MDM2 protein.[3][9] While these peptides were instrumental in validating the therapeutic concept and understanding the key interactions, their poor cell permeability and stability limited their clinical potential.[3]

The breakthrough came with the discovery of the first class of potent, non-peptidic, small-molecule inhibitors, the Nutlins, through high-throughput screening.[9] The co-crystal structure of a Nutlin bound to MDM2 revealed that the small molecule effectively mimics the three critical p53 amino acid residues—Phe19, Trp23, and Leu26—that are essential for the interaction.[9] This structural insight fueled structure-based drug design and lead optimization efforts, leading to the development of several classes of highly potent and orally bioavailable MDM2 inhibitors that have advanced into clinical trials.[9][10]

The general workflow for the discovery of these inhibitors often involves a combination of computational and experimental approaches.

Figure 2: A generalized workflow for the discovery and development of p53-MDM2 inhibitors.

Quantitative Data for Representative p53-MDM2 Inhibitors

The following table summarizes the potency of several key p53-MDM2 inhibitors that have been instrumental in the field.

| Compound Class | Representative Compound | Binding Affinity (IC50/Ki) | Cellular Activity (IC50) | Reference |

| Nutlins | Nutlin-3a | IC50 = 90 nM | ~300 nM (in cancer cells) | [9] |

| Piperidinones | AM-7209 | KD = 38 pM | IC50 = 1.6 nM (SJSA-1 cells) | [8] |

| Spiro-oxindoles | MI-219 | Ki = 5 nM | EC50 = 100-200 nM | [11] |

| Imidazolines | RG7112 (Idasanutlin) | IC50 = 18 nM | ~200 nM (in cancer cells) | [11] |

| Benzodiazepinediones | TDP665759 | IC50 = 86 nM | ~1 µM (in cancer cells) | [11] |

Development and Clinical Evaluation

Several small-molecule inhibitors of the p53-MDM2 interaction have progressed into clinical trials for the treatment of various cancers, particularly those with wild-type p53.[8][9] These trials have explored the safety and efficacy of these agents as both monotherapies and in combination with other anti-cancer drugs.[12][13]

While promising activity has been observed in certain tumor types, a common challenge has been on-target toxicities, such as thrombocytopenia and neutropenia, due to the role of the p53-MDM2 axis in normal hematopoietic cells.[1] Ongoing research focuses on optimizing dosing schedules, identifying predictive biomarkers, and exploring novel combination strategies to enhance the therapeutic window of these inhibitors.[7]

Summary of Key p53-MDM2 Inhibitors in Clinical Trials

| Compound | Developer | Phase of Development | Selected Indications | Key Findings/Status |

| Idasanutlin (RG7112) | Roche | Phase III (Completed) | Acute Myeloid Leukemia (AML) | Did not meet primary endpoint in Phase III MIRROS trial.[13] |

| Navtemadlin (KRT-232) | Kartos Therapeutics | Phase II/III | Myelofibrosis, Polycythemia Vera | Ongoing clinical trials. |

| Siremadlin (HDM201) | Novartis | Phase I/II | Solid Tumors, Hematological Malignancies | Ongoing clinical trials. |

| Milademetan (DS-3032b) | Daiichi Sankyo | Phase I/II | Solid Tumors, Hematological Malignancies | Ongoing clinical trials. |

| Alrizomadlin (APG-115) | Ascentage Pharma | Phase II | Solid Tumors (e.g., ACC, Sarcoma) | Promising data in rare cancers, showing a 16.7% ORR in ACC.[12] |

| BI 907828 | Boehringer Ingelheim | Phase I | Solid Tumors | Under investigation as monotherapy and in combination with immunotherapy.[7] |

Note: Clinical trial landscapes are dynamic; the status of these compounds may have evolved.

Key Experimental Protocols

The discovery and characterization of p53-MDM2 inhibitors rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for two commonly employed techniques.

Fluorescence Polarization (FP) Assay for p53-MDM2 Binding

This biochemical assay is a widely used high-throughput screening method to identify compounds that disrupt the p53-MDM2 interaction.[14]

-

Principle: The assay measures the change in the polarization of fluorescently-labeled p53-derived peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the tumbling rate slows down, leading to a higher polarization value. Inhibitors that disrupt this interaction will cause a decrease in polarization.[14]

-

Materials:

-

Recombinant human MDM2 protein.

-

A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-labeled).

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.01% Tween-20).

-

Test compounds dissolved in DMSO.

-

384-well black, low-volume microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Prepare a solution of the fluorescently labeled p53 peptide and recombinant MDM2 protein in the assay buffer. The concentrations should be optimized to yield a significant assay window (the difference in polarization between the bound and unbound states).

-

Dispense a small volume (e.g., 10 µL) of the MDM2/peptide solution into each well of the 384-well plate.

-

Add a small volume (e.g., 100 nL) of the test compounds at various concentrations (serially diluted) to the wells. Include positive controls (e.g., a known inhibitor like Nutlin-3a) and negative controls (DMSO vehicle).

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[14]

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[14]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based p53-Responsive Reporter Assay

This assay is used to confirm the activity of hit compounds in a cellular context and to assess their ability to activate the p53 pathway.

-

Principle: A cancer cell line with wild-type p53 (e.g., HCT-116) is engineered to stably or transiently express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter (e.g., the promoter of the CDKN1A/p21 gene). When a compound inhibits the p53-MDM2 interaction, p53 is activated and drives the expression of the luciferase reporter, leading to a measurable light signal.

-

Materials:

-

A human cancer cell line with wild-type p53 (e.g., HCT-116, SJSA-1).

-

A reporter plasmid containing a luciferase gene driven by a p53-responsive promoter.

-

Cell culture medium and reagents.

-

Test compounds dissolved in DMSO.

-

96- or 384-well white, clear-bottom cell culture plates.

-

A luminometer for measuring luciferase activity.

-

A luciferase assay reagent kit.

-

-

Protocol:

-

Seed the cells into the wells of the microplate at an appropriate density and allow them to adhere overnight.

-

If using transient transfection, introduce the reporter plasmid into the cells using a suitable transfection reagent. For stable cell lines, this step is omitted.

-

Treat the cells with serial dilutions of the test compounds. Include positive and negative controls.

-

Incubate the cells for a period sufficient to allow for p53 activation and reporter gene expression (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

To account for non-specific effects or cytotoxicity, a second reporter with a constitutive promoter (e.g., Renilla luciferase) can be co-transfected to normalize the data.[5]

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value for each compound.

-

Conclusion and Future Directions

The inhibition of the p53-MDM2 interaction represents a paradigm-shifting approach in cancer therapy, moving from cytotoxic agents to targeted therapies that reactivate the body's own tumor suppression mechanisms. The discovery of potent, orally bioavailable small-molecule inhibitors has validated this strategy, with several agents demonstrating clinical activity. However, challenges related to therapeutic index and patient selection remain.

Future efforts in this field are likely to focus on:

-

Developing next-generation inhibitors: This includes the design of molecules with improved safety profiles and the development of dual inhibitors that also target MDMX (or MDM4), a homolog of MDM2 that can also inhibit p53.

-

Exploring rational combination therapies: Combining MDM2 inhibitors with other targeted agents, chemotherapy, or immunotherapy holds the potential to enhance efficacy and overcome resistance mechanisms.[7]

-

Identifying predictive biomarkers: Robust biomarkers are needed to identify patients most likely to respond to MDM2-p53 inhibitor therapy, thereby personalizing treatment and improving outcomes.

The journey of discovering and developing p53-MDM2 inhibitors is a testament to the power of understanding fundamental cancer biology and translating that knowledge into innovative therapeutic strategies. As research continues, these agents hold the promise of becoming a valuable component of the oncologist's armamentarium.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Small Molecule Inhibitors of p53/MDM2 Interaction: Ingenta Connect [ingentaconnect.com]

- 4. dovepress.com [dovepress.com]

- 5. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ASCO 2025: Alrizomadlin Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

The Guardian of the Genome: An In-Depth Technical Guide to In Vitro Studies of p53 Activation in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of activating the p53 tumor suppressor pathway. The p53 protein, often called the "guardian of the genome," plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive functions.[3] Consequently, therapeutic strategies aimed at restoring wild-type p53 function or activating the p53 pathway in cancer cells with wild-type p53 are of significant interest in oncology research and drug development.[1][4]

This guide summarizes key quantitative data from in vitro studies of p53 activators, provides detailed experimental protocols for essential assays, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data: In Vitro Anti-Cancer Effects of p53 Activators

The following tables summarize the half-maximal inhibitory concentration (IC50) values of several small molecule p53 activators across various cancer cell lines. These compounds reactivate p53 through different mechanisms, primarily by inhibiting its negative regulators, MDM2 and MDMX, or by restoring the wild-type conformation of mutant p53.

Table 1: In Vitro Activity of MDM2 Inhibitors (Nutlin-3a, Idasanutlin, Milademetan)

| Compound | Cancer Cell Line | p53 Status | IC50 (µM) | Reference |

| Nutlin-3a | HCT116 (Colon) | Wild-type | 4.15 ± 0.31 | [5] |

| HCT116 (Colon) | Null | 5.20 ± 0.25 | [5] | |

| MDA-MB-231 (Breast) | Mutant | 22.13 ± 0.85 | [5] | |

| MDA-MB-436 (Breast) | Mutant | 27.69 ± 3.48 | [5] | |

| MDA-MB-468 (Breast) | Mutant | 21.77 ± 4.27 | [5] | |

| Saos-2-pcDNA3.1 (Osteosarcoma) | Null | 43.5 ± 3.0 | [6] | |

| Saos-2-BCRP (Osteosarcoma) | Null | 45.8 ± 2.6 | [6] | |

| DU145 (Prostate) | Mutant | 22 | [7] | |

| Idasanutlin | MDA-MB-231 (Breast) | Mutant | 2.00 ± 0.63 | [5] |

| MDA-MB-436 (Breast) | Mutant | 4.64 ± 0.18 | [5] | |

| MDA-MB-468 (Breast) | Mutant | 2.43 ± 0.24 | [5] | |

| Milademetan | MDA-MB-231 (Breast) | Mutant | 4.04 ± 0.32 | [5] |

| MDA-MB-436 (Breast) | Mutant | 7.62 ± 1.52 | [5] | |

| MDA-MB-468 (Breast) | Mutant | 5.51 ± 0.25 | [5] |

Table 2: In Vitro Activity of Mutant p53 Reactivators (APR-246)

| Compound | Cancer Cell Line | p53 Status | IC50 (µM) | Reference |

| APR-246 | A2780-CP20 (Ovarian) | Mutant | 11 ± 0.1 | [8] |

| OVCAR-3 (Ovarian) | Mutant | >20 (alone) | [8] | |

| BT-474 (Breast) | Mutant | ~20 (48h) | [9] | |

| T47-D (Breast) | Mutant | ~10 (48h) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to assess the anti-cancer effects of p53 activation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or SDS-HCl solution)[12]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the p53 activating compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[12]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[10][12]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blot for p53 and Downstream Targets

Western blotting is used to detect specific proteins in a sample. In the context of p53 activation, it is used to measure the levels of total p53, phosphorylated p53 (an indicator of activation), and downstream target proteins like p21 and PUMA.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-PUMA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[13]

-

Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like GAPDH.[13]